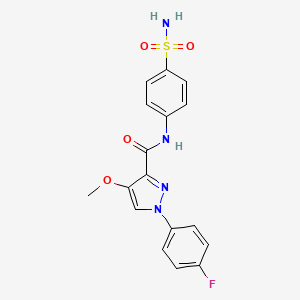

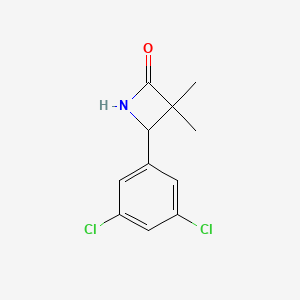

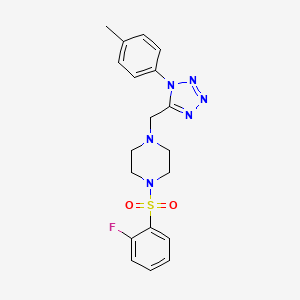

![molecular formula C26H23N3O5 B2470339 (E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(4-nitrophenyl)prop-2-enamide CAS No. 522604-13-3](/img/structure/B2470339.png)

(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(4-nitrophenyl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the cyano group might undergo reactions with nucleophiles, and the nitro group could be reduced to an amino group. The ether groups (ethoxy and methoxy) are generally quite stable but could be cleaved under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar groups like cyano, ethoxy, methoxy, and nitro could affect its solubility in different solvents. The compound’s melting and boiling points, density, and other properties could be determined experimentally .Wissenschaftliche Forschungsanwendungen

New Synthesis of Entacapone

A novel synthesis method for Entacapone, a catechol-O-methyltransferase (COMT) inhibitor, was developed, focusing on a mild amine-mediated demethylation process. This approach not only yields Entacapone but also explores its conversion to various salts and investigates the crystal structure of its significant human metabolite, the Z-isomer. The study extends to NMR methodologies for discerning E and Z geometries in related molecules. Preliminary assessments indicate potential in vitro activities of some derivatives against tuberculosis and dengue (Harisha et al., 2015).

Reactions with Methyl 3-Oxobutanoate

The interaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate leads to the formation of diverse pyridine derivatives. These include methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates among others, demonstrating the versatile reactivity of these compounds in organic synthesis (O'callaghan et al., 1999).

Non-hydrogen Bonding Interactions

A study on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates revealed the significant role of N⋯π and O⋯π interactions in their crystal packing, diverging from traditional hydrogen bonding. This highlights the importance of non-hydrogen bonding interactions in the structural analysis of organic compounds (Zhang et al., 2011).

Corrosion Inhibition by Acrylamide Derivatives

Acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, have shown significant corrosion inhibition on copper in nitric acid solutions. This research not only identifies effective corrosion inhibitors but also provides insight into the mechanisms of chemical and electrochemical corrosion prevention, validated through various spectroscopy and electrochemical techniques (Abu-Rayyan et al., 2022).

Wirkmechanismus

Zukünftige Richtungen

The study of new compounds like this one is crucial for the development of new materials, pharmaceuticals, and other technologies. Future research could involve studying its synthesis, properties, and potential applications. This could include testing its biological activity, investigating its physical properties, or exploring its reactivity in different chemical reactions .

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(4-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O5/c1-3-33-25-15-20(8-13-24(25)34-17-19-6-4-18(2)5-7-19)14-21(16-27)26(30)28-22-9-11-23(12-10-22)29(31)32/h4-15H,3,17H2,1-2H3,(H,28,30)/b21-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIUQXMROSFHFS-KGENOOAVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

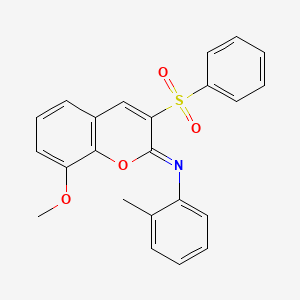

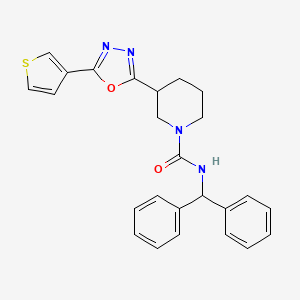

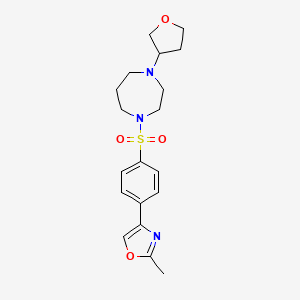

![2-[2-(4-chlorophenyl)azetidin-1-yl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2470260.png)

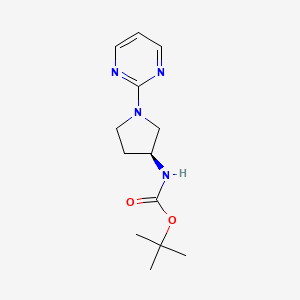

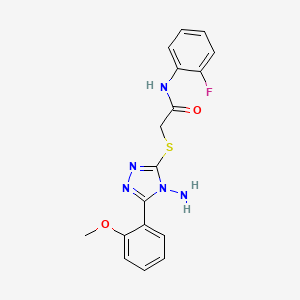

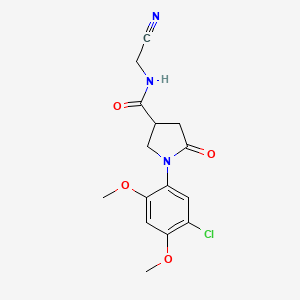

![N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-2-nitrobenzamide](/img/structure/B2470263.png)

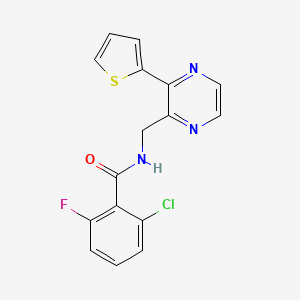

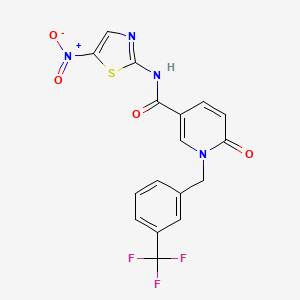

![5-bromo-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2470273.png)